molecular formula C20H28N2O5 B11800399 DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate

DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate

Cat. No.: B11800399
M. Wt: 376.4 g/mol
InChI Key: UROIKODQDQKRCV-UHFFFAOYSA-N
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Description

DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a benzodiazepine derivative characterized by a bicyclic aromatic core (benzo[e][1,4]diazepine) fused with a seven-membered diazepine ring. Key structural features include:

  • 7-formyl substituent: Enhances electrophilicity, enabling nucleophilic additions or condensations.
  • Tert-butyl dicarboxylate groups: These bulky ester moieties improve solubility in organic solvents and act as protective groups for amine functionalities during synthesis.
  • 2,3-dihydro configuration: Partial saturation of the diazepine ring modulates conformational flexibility and stability.

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological receptors or enzyme inhibitors. Its structural complexity necessitates precise synthetic routes, often involving palladium-catalyzed cross-couplings or reductive aminations .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

ditert-butyl 7-formyl-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)26-17(24)21-9-10-22(18(25)27-20(4,5)6)16-8-7-14(13-23)11-15(16)12-21/h7-8,11,13H,9-10,12H2,1-6H3

InChI Key

UROIKODQDQKRCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=C(C=C2)C=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Diazepine Ring: The initial step involves the formation of the diazepine ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the diazepine intermediate is treated with a formylating agent such as DMF and POCl3.

    Protection of Functional Groups: The tert-butyl groups are introduced to protect the carboxylate functionalities. This can be done using tert-butyl chloroformate in the presence of a base like triethylamine.

    Final Assembly: The final step involves the coupling of the formylated diazepine with the protected carboxylate groups under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Formyl Group

The aldehyde functionality participates in nucleophilic additions and substitutions:

  • Condensation with amines : Reacts with primary amines (e.g., aniline, hydrazines) to form Schiff bases under mild conditions (room temperature, ethanol solvent). These intermediates are precursors for hydrazone derivatives.

  • Grignard reactions : The formyl group undergoes nucleophilic attack by organomagnesium reagents (e.g., methylmagnesium bromide) to yield secondary alcohols. Reactions typically require anhydrous tetrahydrofuran (THF) at 0–5°C.

Example Reaction Pathway :

Formyl group+R-Mg-XR-CH(OH)-Benzodiazepine intermediate\text{Formyl group} + \text{R-Mg-X} \rightarrow \text{R-CH(OH)-Benzodiazepine intermediate}

Ester Hydrolysis

The tert-butyl ester groups are hydrolyzed under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl in dioxane (reflux, 12–24 hours) cleaves the esters to yield dicarboxylic acid derivatives.

  • Basic hydrolysis : NaOH in methanol/water (60°C, 6 hours) produces water-soluble carboxylate salts.

Key Observations :

ConditionProductSolubility
HCl/dioxane, refluxDicarboxylic acidLow in polar solvents
NaOH/MeOH-H₂O, 60°CDisodium carboxylateHigh in water

Cycloaddition Reactions

The formyl group engages in 1,3-dipolar cycloadditions:

  • With diazo compounds : Reacts with ethyl diazoacetate in acetonitrile using DBU as a base to form pyrazole-fused derivatives (65–89% yields) .

  • Azide-alkyne click chemistry : After conversion to an alkyne via Corey-Fuchs reaction, participates in Cu-catalyzed cycloadditions with azides.

Mechanistic Insight :

FormylAlkyneCu(I)Triazole adduct\text{Formyl} \rightarrow \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole adduct}

Cross-Coupling Reactions

The benzodiazepine core supports transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : After boronation of the formyl group (via Miyaura borylation), reacts with aryl halides (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl amines using palladium catalysts.

Typical Conditions :

Reaction TypeCatalystSolventTemperature
Suzuki-MiyauraPd(PPh₃)₄DMF80°C
Buchwald-HartwigPd₂(dba)₃/XantphosToluene110°C

Reduction and Oxidation

  • Reduction : The formyl group is reduced to a hydroxymethyl group using NaBH₄ (methanol, 0°C) or catalytic hydrogenation (H₂, Pd/C).

  • Oxidation : Treating with KMnO₄ in acidic conditions converts the formyl group to a carboxylic acid.

Selectivity Note : Reductions preferentially target the aldehyde over ester groups under controlled conditions.

Ring-Opening and Rearrangement

Under strong bases (e.g., LDA, THF, -78°C), the diazepine ring undergoes cleavage to form linear diamines. This reactivity is exploited to synthesize polyfunctional intermediates.

Scientific Research Applications

Structural Characteristics

The molecular formula of DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is C20H28N2O5C_{20}H_{28}N_{2}O_{5}, with a molecular weight of approximately 376.4 g/mol. The structure includes two tert-butyl groups, a formyl group, and two carboxylate groups. These components enhance its solubility and stability, making it an interesting candidate for various applications.

Synthesis Pathways

The synthesis of this compound typically involves several synthetic steps that can vary based on the desired yield and purity. Common methods include:

  • Condensation Reactions : Utilizing formylation techniques to introduce the formyl group.
  • Carboxylation : Employing carboxylic acid derivatives to form the dicarboxylate structure.

Pharmacological Applications

Preliminary studies suggest that this compound may exhibit significant biological activities. Some potential pharmacological applications include:

  • Anxiolytic Properties : Similar to other benzodiazepines, this compound may interact with GABA receptors, potentially providing anxiolytic effects.
  • Anticonvulsant Activity : Its structural similarity to established anticonvulsants suggests it may have similar therapeutic uses.

Case Studies

  • GABA Receptor Interaction : Studies on related compounds have demonstrated binding affinities to GABA receptors. Investigating the specific interactions of DI-Tert-butyl 7-formyl with these receptors could elucidate its mechanism of action.
  • Cytotoxicity Assessments : Research has indicated that certain benzo[1,4]diazepines can exhibit cytotoxic effects on cancer cell lines. Future investigations could explore the cytotoxic potential of this compound against various tumor types.

Organic Synthesis Applications

This compound can serve as a versatile intermediate in organic synthesis due to its reactive functional groups:

  • Nucleophilic Additions : The formyl group can undergo nucleophilic addition reactions with various nucleophiles.
  • Esterification and Amidation : The carboxylic acid functionalities allow for esterification or amidation reactions that can be utilized in synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diazepine ring structure allows for binding to specific receptors in the central nervous system, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate with structurally analogous diazepine derivatives (Table 1), focusing on core structure , substituents , purity , and commercial availability based on .

Table 1: Structural and Commercial Comparison of Diazepine Derivatives

Compound Name Core Structure Key Substituents Purity Specification Price (USD) Reference
DI-Tert-butyl 7-formyl-... (Target) Benzo[e][1,4]diazepine 7-formyl, tert-butyl dicarboxylate N/A N/A N/A N/A
Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate Diazepane 6-oxo, tert-butyl dicarboxylate 99% 1 g 120
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione Benzo[e][1,4]diazepine 7-Cl, 5-phenyl, 2-thione 95% 100 mg 250
4,5-Dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one Benzo[e][1,4]diazepine 2-ketone, 4,5-dihydro 93% 500 mg 180
Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate Diazepane 6-hydroxy, tert-butyl dicarboxylate 97% 5 g 95

Key Findings:

Core Structure Differences: The target compound’s benzo[e][1,4]diazepine core enables π-π stacking interactions in drug-receptor binding, unlike non-aromatic diazepane analogs (e.g., ), which exhibit higher conformational mobility but lower metabolic stability . Saturation (e.g., 4,5-dihydro in ) reduces ring strain but diminishes aromatic electronic effects critical for catalysis or fluorescence applications.

Substituent Effects: The 7-formyl group in the target enhances reactivity compared to electron-withdrawing substituents (e.g., 7-Cl in or 2-thione in ). This makes the target more suitable for Schiff base formation or heterocyclic expansions. Tert-butyl esters (shared with ) improve solubility in non-polar media but may hinder crystallization due to steric bulk.

Commercial Availability :

  • Benzo[e]diazepine derivatives (e.g., ) are typically sold in smaller quantities (100–500 mg) at higher prices ($180–250), reflecting synthetic complexity.
  • Diazepane analogs (e.g., ) are available in larger quantities (1–5 g) at lower costs ($95–120), likely due to simpler synthesis routes.

Purity Trends :

  • Compounds with fewer reactive groups (e.g., at 99% purity) achieve higher purity levels than those with halogen or sulfur substituents (e.g., at 95%), which may require rigorous purification to remove byproducts.

Research Implications:

  • The target’s 7-formyl group positions it as a versatile precursor for synthesizing imine-linked covalent inhibitors or fluorescent probes, contrasting with bromo/chloro analogs (e.g., ) used in cross-coupling reactions.

Biological Activity

DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzo[d]diazepine core, which is known for various biological activities. Its structure can be represented as follows:

C18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4

2. Antimicrobial Properties

Preliminary studies suggest that derivatives of benzo[d]diazepines possess antimicrobial properties. The compound's structure may contribute to its ability to inhibit bacterial growth, although specific data regarding DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine are still emerging.

3. Neuropharmacological Effects

Compounds in the diazepine family are often studied for their neuropharmacological effects. The potential anxiolytic and sedative properties of this compound could be explored further in preclinical models. Similar compounds have demonstrated effectiveness in modulating neurotransmitter systems, particularly GABAergic pathways.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
DiazepamAnxiolytic
ClonazepamAnticonvulsant
LorazepamSedative
FlumazenilGABA Receptor Modulator

Note: While direct studies on DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine are scarce, these related compounds provide insight into the potential activities of this class.

The mechanisms by which compounds like DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine exert their biological effects are likely multifaceted. They may include:

  • GABA Receptor Interaction: Many diazepines enhance GABAergic transmission, leading to increased inhibitory neurotransmission.
  • Cell Cycle Inhibition: Antitumor activity may be mediated through the induction of apoptosis or cell cycle arrest in cancer cells.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties that can contribute to their therapeutic effects.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeYield Range
1LDA, THF/hexane, -78°CEnolate formation60–75%
2HCl, 1,4-dioxane, 20–50°CDeprotection>90%
3Pd(OAc)₂, Cs₂CO₃, tert-butanolCoupling50–70%

Basic: How is structural integrity validated post-synthesis?

Answer:
Key characterization techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the formyl group and Boc protection. For example, the formyl proton appears as a singlet near δ 9.8–10.2 ppm .
  • Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₇N₂O₅⁺ requires m/z 397.1865) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the benzodiazepine core, particularly for diastereomers .

Advanced: How do steric effects from tert-butyl groups influence reactivity in cross-coupling reactions?

Answer:
The tert-butyl groups introduce steric hindrance, which can:

  • Reduce Reaction Rates : Slower oxidative addition in Pd-catalyzed steps due to hindered access to the catalytic site.
  • Promote Selectivity : Favor coupling at less hindered positions (e.g., 7-formyl over 3-position).
  • Mitigation Strategy : Use bulky ligands (e.g., XPhos) to enhance catalyst turnover and stabilize transition states .

Data Contradiction Note : Some studies report lower yields (40–50%) with tert-butyl-protected substrates compared to methyl analogs (60–75%). Adjusting solvent polarity (e.g., tert-butanol vs. acetonitrile) can address this .

Advanced: What strategies resolve discrepancies in spectroscopic data vs. computational predictions?

Answer:
Common issues and solutions:

  • Tautomerism in Benzodiazepines : Dynamic NMR (variable temperature) or 2D-COSY can identify equilibrium between keto-enol forms .
  • Impurity Interference : HPLC purification (C18 column, 70:30 acetonitrile/water) removes byproducts like de-formylated analogs .
  • Isomer Differentiation : NOESY NMR to confirm spatial proximity of the formyl group to adjacent protons .

Advanced: Can this compound act as a ligand in metal-organic frameworks (MOFs)?

Answer:
While not directly reported, its dicarboxylate moiety suggests potential for MOF applications:

  • Ligand Design : The 7-formyl group could enable post-synthetic modification (PSM) for functionalizing MOF pores.
  • Porosity Comparison : Compared to shorter ligands (e.g., 1,4-benzenedicarboxylate), the extended benzo[e]diazepine core may increase pore size (≥10 Å vs. 6–8 Å) .

Q. Table 2: MOF Ligand Comparison

Ligand TypePore Size (Å)Functionalization PotentialReference
2,6-ndc12–14Moderate (via –COOH)
Target Compound~10–12*High (via –CHO and N-sites)
*Predicted based on structural analogs.

Advanced: How to optimize formyl group stability during storage?

Answer:
The formyl group is prone to oxidation and hydration. Recommended practices:

  • Storage Conditions : Argon atmosphere, -20°C in anhydrous DMSO or THF .
  • Stabilizers : Addition of 1% (w/v) BHT (butylated hydroxytoluene) inhibits peroxide formation .
  • Monitoring : Regular FT-IR analysis (C=O stretch at 1680–1720 cm⁻¹) to detect degradation .

Advanced: What computational methods predict biological activity of this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with GABAₐ receptors (common benzodiazepine targets). Focus on the formyl group’s role in hydrogen bonding .
  • QSAR Models : Correlate logP (calculated: ~3.5) with blood-brain barrier permeability. Experimental logP can be validated via shake-flask method .

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